3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898430
InChI: InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol

3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC15898430

Molecular Formula: C7H4IN3O2

Molecular Weight: 289.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
IUPAC Name 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13)
Standard InChI Key KJNMLCHMOLRNQS-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(N=C2N=C1)C(=O)O)I

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6IN3O2C_9H_6IN_3O_2
Molecular Weight315.06 g/mol
Melting Point144–146°C (ethyl ester)
SolubilityLimited in polar solvents
LogP (Partition Coefficient)2.12 (ethyl ester analogue)

The carboxylic acid moiety enhances polarity compared to ester derivatives, influencing solubility profiles and crystallization behavior. The iodine atom contributes to a higher molecular weight and density compared to non-halogenated analogues .

Synthesis and Synthetic Routes

Direct Cyclization Methods

A common approach involves the condensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds. For example:

  • Bromopyruvic Acid Route: Reaction of 2-amino-5-iodopyrimidine with bromopyruvic acid in dimethylformamide (DMF) yields the carboxylic acid directly via cyclization .

  • Ethyl Bromopyruvate Pathway: Ethyl bromopyruvate reacts with 2-aminopyrimidines in tetrahydrofuran (THF), followed by ethanol-mediated ester hydrolysis to afford the carboxylic acid .

Iodination Techniques

Applications in Medicinal Chemistry

Intermediate for Antibiotic Development

The compound’s versatility is highlighted in the synthesis of fluoroquinolone hybrids, where its carboxylic acid group is amidated with piperazine derivatives to enhance gram-negative bacterial coverage .

Role in Antiviral Agents

Incorporation into imidazo[1,2-a]pyrimidine-carboxamide scaffolds has shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase (EC50_{50}: 0.8 µM) .

Comparative Analysis with Structural Analogues

CompoundSubstituentsBiological Activity
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acidPyridine coreAntiviral (HCV EC50_{50}: 1.2 µM)
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylateBromine at position 3Reduced antibacterial potency
Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylateEthyl esterImproved metabolic stability

The pyrimidine core in 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid offers enhanced hydrogen-bonding capacity compared to pyridine analogues, potentially improving target binding .

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